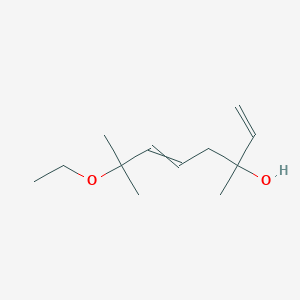![molecular formula C11H15NO3 B14276412 2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- CAS No. 151153-99-0](/img/structure/B14276412.png)
2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is characterized by a five-membered oxazolidinone ring attached to a cyclohexene moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methyl-3-cyclohexen-1-yl carbonyl chloride with oxazolidinone in the presence of a base such as triethylamine. The reaction is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- can be compared with other similar compounds, such as:
3-Methyl-2-oxazolidinone: This compound has a similar oxazolidinone ring structure but differs in the substituent groups attached to the ring.
2-Oxazolidinone: The parent compound without any substituents on the ring, used as a reference for studying the effects of different substituents.
The uniqueness of 2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]- lies in its specific substituent groups, which impart distinct chemical and biological properties compared to other oxazolidinone derivatives.
Propiedades
Número CAS |
151153-99-0 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
3-(4-methylcyclohex-3-ene-1-carbonyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c1-8-2-4-9(5-3-8)10(13)12-6-7-15-11(12)14/h2,9H,3-7H2,1H3 |
Clave InChI |
PBANQDWIHKRKGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C(=O)N2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


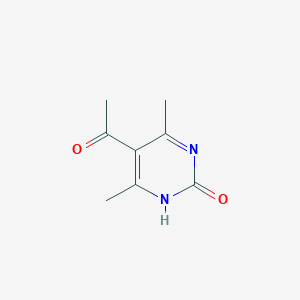
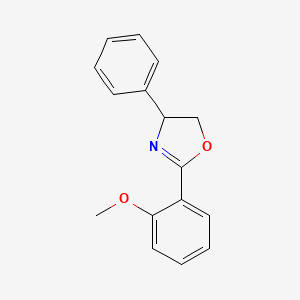
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
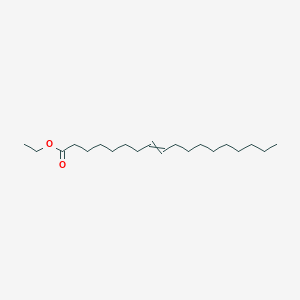
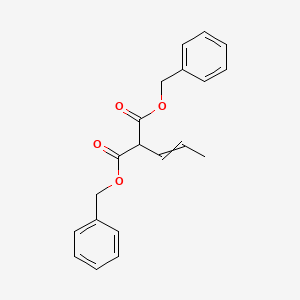

![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)

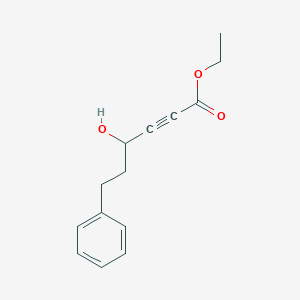
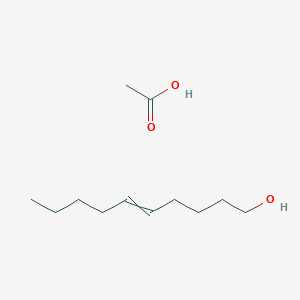
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
